molecular formula C6H11BrO B2815863 1-(Bromomethyl)cyclopentan-1-ol CAS No. 1191999-25-3

1-(Bromomethyl)cyclopentan-1-ol

Cat. No.: B2815863
CAS No.: 1191999-25-3
M. Wt: 179.057
InChI Key: KNHNDXZLDMLMOR-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclopentan-1-ol is an organic compound with the molecular formula C₆H₁₁BrO. It is a cyclopentane derivative where a bromomethyl group and a hydroxyl group are attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the bromination of cyclopentanol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) as brominating agents. The reaction conditions often require a solvent such as dichloromethane (CH₂Cl₂) and may be carried out at room temperature or under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., NaOH, NH₃), solvents (e.g., ethanol, water), and mild heating.

    Oxidation: PCC, dichloromethane, room temperature.

    Reduction: LiAlH₄, ether, low temperature.

Major Products:

Scientific Research Applications

1-(Bromomethyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)cyclopentan-1-ol involves its reactivity due to the presence of both a bromomethyl group and a hydroxyl group. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The hydroxyl group can participate in hydrogen bonding and can be oxidized or reduced, providing versatility in chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)cyclopentan-1-ol is unique due to the presence of both a bromomethyl group and a hydroxyl group on the same carbon atom. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-(bromomethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-5-6(8)3-1-2-4-6/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHNDXZLDMLMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191999-25-3
Record name 1-(bromomethyl)cyclopentan-1-ol
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